(5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a tert-butylbenzylidene group and a sulfanyl group. It has garnered interest in various fields of research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 4-tert-butylbenzaldehyde with 2-sulfanyl-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolone ring can be reduced to form the corresponding alcohol.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its biological activities.
Industry: Explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The sulfanyl group may form covalent bonds with thiol groups in proteins, while the benzylidene group may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
(5Z)-5-(4-methylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: Similar structure but with a methyl group instead of a tert-butyl group.
(5Z)-5-(4-chlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: Similar structure but with a chlorine atom instead of a tert-butyl group.
(5Z)-5-(4-nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: Similar structure but with a nitro group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in (5Z)-5-(4-tert-butylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific biological activities and applications.
Properties
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUUCKOLAQMBN-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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